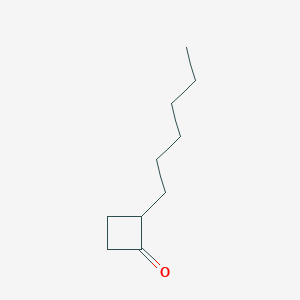

2-Hexyl-cyclobutanone

Beschreibung

2-Hexyl-cyclobutanone is a cyclic ketone characterized by a four-membered cyclobutanone ring substituted with a hexyl group at the 2-position. It is synthesized via a [2 + 2] cycloaddition reaction between keteneiminium salts and ethylene gas, achieving a high yield of 96% under optimized flow conditions . This compound serves as a critical marker for identifying irradiated food products, as its formation is directly linked to lipid radiolysis during food irradiation processes . Its stability and detectability make it invaluable in regulatory and analytical chemistry.

Eigenschaften

Molekularformel |

C10H18O |

|---|---|

Molekulargewicht |

154.25 g/mol |

IUPAC-Name |

2-hexylcyclobutan-1-one |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-9-7-8-10(9)11/h9H,2-8H2,1H3 |

InChI-Schlüssel |

KNQDUQNQTOZYJB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC1CCC1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary method for synthesizing cyclobutane derivatives, including 2-Hexyl-cyclobutanone, is the [2+2] cycloaddition reaction. This reaction involves the cycloaddition of two alkenes or an alkene and a ketene to form the cyclobutane ring. For 2-Hexyl-cyclobutanone, the reaction typically involves the cycloaddition of hexyl-substituted alkenes under specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods: Industrial production of 2-Hexyl-cyclobutanone may involve large-scale [2+2] cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 2-Hexyl-cyclobutanone suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hexyl-cyclobutanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclobutanone derivatives with additional functional groups.

Reduction: Reduction reactions can convert 2-Hexyl-cyclobutanone to cyclobutane derivatives with different substituents.

Substitution: The hexyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and specific reaction conditions, including temperature and pressure control

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives with hydroxyl or carbonyl groups, while reduction may produce cyclobutane derivatives with alkyl or aryl groups .

Wissenschaftliche Forschungsanwendungen

2-Hexyl-cyclobutanone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex cyclobutane derivatives and studying ring strain effects.

Biology: The compound is used in studies investigating the biological activity of cyclobutane derivatives, including their potential as enzyme inhibitors or signaling molecules.

Medicine: Research explores its potential as a precursor for developing new pharmaceuticals with unique biological activities.

Industry: 2-Hexyl-cyclobutanone is used in the synthesis of materials with specific properties, such as polymers and coatings

Wirkmechanismus

The mechanism by which 2-Hexyl-cyclobutanone exerts its effects involves its interaction with molecular targets and pathways. The strained cyclobutane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, signaling pathways, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-Hexyl-cyclobutanone

- Structure: Cyclobutanone ring (4-membered) with a hexyl substituent.

- Synthesis : Continuous flow [2 + 2] cycloaddition, scalable to gram quantities (e.g., 3.92 g at 92% yield) .

- Key Applications : Food irradiation detection, analytical chemistry.

2-Hexyl-2-methylcyclopentanone

- Structure: Cyclopentanone ring (5-membered) with hexyl and methyl groups at the 2-position.

- Synthesis: Details unspecified in evidence, but traditional cyclopentanone syntheses often involve ketone alkylation or ring expansion.

- Properties: Higher hydrophobicity (XlogP = 3.8) compared to 2-Hexyl-cyclobutanone due to increased alkylation and ring size .

- Applications: Potential use in fragrances or specialty chemicals, though less documented than cyclobutanones.

2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone

- Structure: Cyclohexanone ring (6-membered) with ethylamino and 3-hydroxyphenyl substituents.

- Properties : Molecular weight 233.14 g/mol, polar functional groups (amine, hydroxyl) enhance solubility in polar solvents .

- Applications : Likely pharmaceutical or biochemical research due to structural complexity and hydrogen-bonding capacity.

2-Hexanone

- Structure : Linear aliphatic ketone (CH₃CO-C₄H₉).

- Properties : Lower molecular weight (100.16 g/mol), high volatility, and industrial use as a solvent .

- Toxicity: Documented neurotoxic effects in prolonged exposure scenarios, unlike the cyclic 2-Hexyl-cyclobutanone .

Comparative Data Table

*Estimated based on alkyl chain length and ring strain.

†Estimated due to polar substituents.

Key Research Findings

Synthetic Efficiency: 2-Hexyl-cyclobutanone’s flow synthesis method outperforms traditional batch processes for cyclobutanones, addressing historical yield challenges .

Stability and Detection: Cyclobutanones like 2-Hexyl-cyclobutanone exhibit greater thermal stability than linear ketones (e.g., 2-Hexanone), making them reliable markers in analytical assays .

Hydrophobicity Trends: Ring size and substituents critically influence hydrophobicity. The cyclopentanone derivative (XlogP = 3.8) is more lipophilic than the cyclobutanone analog, impacting bioavailability and environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.